6-(Benzo[b]thiophen-2-yl)pyridin-3-ol
Overview
Description
6-(Benzo[b]thiophen-2-yl)pyridin-3-ol is a heterocyclic compound that features a benzothiophene moiety fused to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties and its role as a building block in the synthesis of various bioactive molecules .
Mechanism of Action
Target of Action
Compounds with similar structures have been studied for their photophysical properties .
Mode of Action
The compound exhibits major absorption bands that are assigned to π–π* transitions involving the pyridine and benzo[b]thiophene moieties, as well as weak intramolecular charge-transfer (ICT) transitions . These transitions are thought to be the primary mode of action for this compound.
Biochemical Pathways
It’s known that the compound’s photophysical properties can be influenced by the planarity of the aryl groups appended to the benzo[b]thiophene .
Result of Action
The compound shows significant photophysical properties, including major absorption bands and weak intramolecular charge-transfer (ICT) transitions . These properties suggest that the compound could have potential applications in fields such as photophysics and materials science.
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the compound’s photophysical properties, including its absorption bands and ICT transitions, can be affected by the rigidity of its structure . In a rigid state, the compound exhibits enhanced emissions, indicating that its photophysical properties are invigorated in the absence of structural variations .
Biochemical Analysis
Biochemical Properties
6-(Benzo[b]thiophen-2-yl)pyridin-3-ol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to the modulation of enzyme activity, affecting the metabolism of other substrates. Additionally, this compound can bind to certain proteins, altering their conformation and function. These interactions are primarily driven by the compound’s aromatic structure and the presence of the hydroxyl group, which can form hydrogen bonds and participate in π-π stacking interactions .
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. This compound has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. By modulating the activity of key kinases in this pathway, this compound can affect cell proliferation, differentiation, and apoptosis. Furthermore, this compound has been shown to impact gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression of genes involved in cellular metabolism, stress response, and other critical processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. For example, the compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access and subsequent catalysis. Additionally, this compound can activate or inhibit receptors by binding to their ligand-binding domains, modulating downstream signaling pathways. These molecular interactions are facilitated by the compound’s structural features, including its aromatic rings and hydroxyl group .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Exposure to light and heat can accelerate the degradation process, leading to the formation of degradation products that may have different biological activities. Long-term studies in vitro and in vivo have demonstrated that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound has been shown to have beneficial effects, such as enhancing antioxidant defenses and reducing inflammation. At higher doses, toxic effects can occur, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound and its metabolites in tissues, leading to cellular damage and dysfunction. Threshold effects have been observed, with specific dosages required to elicit significant biological responses.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. The compound undergoes phase I metabolism, including oxidation and hydroxylation, leading to the formation of various metabolites. These metabolites can further undergo phase II metabolism, such as glucuronidation and sulfation, facilitating their excretion from the body. The interaction with cytochrome P450 enzymes can also affect the metabolic flux of other substrates, potentially leading to drug-drug interactions and altered pharmacokinetics .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms, depending on its concentration and the presence of transporters. Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. These interactions can influence the compound’s biological activity and its ability to reach target sites within the cell .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been shown to localize to specific cellular compartments, such as the nucleus and mitochondria. The presence of targeting signals and post-translational modifications can direct the compound to these compartments, where it can interact with relevant biomolecules. For example, in the nucleus, this compound can bind to transcription factors and influence gene expression, while in the mitochondria, it can affect mitochondrial function and energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzo[b]thiophen-2-yl)pyridin-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of 3-acetylpyridine with thiophene-2-carboxaldehyde, followed by cyclization to form the benzothiophene ring . The reaction conditions often include the use of catalysts and solvents such as ethanol or methanol to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
6-(Benzo[b]thiophen-2-yl)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzothiophene or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under conditions such as reflux or room temperature.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
6-(Benzo[b]thiophen-2-yl)pyridin-3-ol has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of new materials and as a ligand in coordination chemistry
Comparison with Similar Compounds
Similar Compounds
2-Phenylpyridine: Similar in structure but lacks the benzothiophene moiety.
2-(Benzo[b]thiophen-2-yl)pyridine: Closely related but differs in the position of the hydroxyl group.
Thiophene derivatives: Share the thiophene ring but differ in the attached functional groups.
Uniqueness
6-(Benzo[b]thiophen-2-yl)pyridin-3-ol is unique due to its specific combination of the benzothiophene and pyridine rings, along with the hydroxyl group at the 3-position. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
6-(1-benzothiophen-2-yl)pyridin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NOS/c15-10-5-6-11(14-8-10)13-7-9-3-1-2-4-12(9)16-13/h1-8,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTRDZUIOYHWHQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=NC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30692614 | |
Record name | 6-(1-Benzothiophen-2-yl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30692614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261998-84-8 | |
Record name | 6-(1-Benzothiophen-2-yl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30692614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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